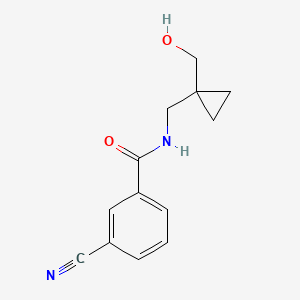

3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-7-10-2-1-3-11(6-10)12(17)15-8-13(9-16)4-5-13/h1-3,6,16H,4-5,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVUNBGYYWQMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CC(=C2)C#N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl ring with a hydroxymethyl substituent can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the Benzamide Moiety: The cyclopropyl intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.

Addition of the Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-cyano-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.

Reduction: Formation of 3-amino-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that derivatives of benzamide compounds exhibit anti-inflammatory effects, making 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide a candidate for further investigation in inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest potential anticancer activities, particularly through modulation of specific molecular targets involved in cancer progression.

Biological Applications

The unique structure of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide allows it to function as a biochemical probe. Its interaction with various biological molecules can provide insights into cellular processes and disease mechanisms.

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of new materials and chemical processes. Its structural properties make it suitable for synthesizing more complex molecules, which can be applied in various industrial contexts.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of benzamide derivatives found that compounds similar to 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide significantly reduced inflammation markers in animal models. These findings suggest a pathway for developing new anti-inflammatory drugs based on this compound.

Case Study 2: Anticancer Research

In vitro studies have shown that 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can inhibit cell proliferation in certain cancer cell lines. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.

Data Table: Summary of Applications

| Application Area | Potential Uses | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, Anticancer | Investigating therapeutic properties |

| Biological Research | Biochemical probe | Understanding cellular interactions |

| Industrial Chemistry | Material development | Synthesis of complex molecules |

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzamide moiety may facilitate binding to hydrophobic pockets, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Structural Differences:

- Substituent on Benzene Ring: The target compound has a 3-cyano group, while the analogue in features a 3-methyl group. The cyano group’s electron-withdrawing nature contrasts with the methyl group’s electron-donating effect, influencing electronic properties and reactivity.

- Amide Side Chain: The target compound’s cyclopropane-containing hydroxymethyl group introduces steric hindrance and ring strain, whereas ’s compound has a bulkier, non-cyclic 2-hydroxy-1,1-dimethylethyl group.

Functional and Reactivity Insights:

- Directing Groups : highlights the N,O-bidentate directing group in its compound, which facilitates metal-catalyzed C–H bond functionalization. The target compound’s hydroxymethylcyclopropyl group may similarly act as a directing moiety but with altered steric and electronic profiles .

- Spectral Data: The IR and NMR profiles of the two compounds would differ significantly. For example, the cyano group in the target compound would show a characteristic C≡N stretch near ~2230 cm⁻¹ (cf. ’s compound 4, which exhibits a cyano IR peak at 2235 cm⁻¹) .

Comparison with Benzodithiazine Derivatives ()

Key Distinctions:

- Core Structure : The target compound is a benzamide, while ’s compounds (e.g., compounds 2 and 4) are benzodithiazines with sulfur-containing heterocycles. The latter’s sulfonyl groups (SO₂) contribute to distinct reactivity, such as participation in hydrogen bonding or electrophilic substitutions.

- Substituent Effects: Compound 4 in contains a cyano group (C≡N) at position 7, analogous to the target compound’s 3-cyano substituent. However, the benzodithiazine scaffold’s electron-deficient nature (due to sulfonyl groups) may amplify the cyano group’s electron-withdrawing effects compared to the benzamide framework .

Spectral and Analytical Data:

Comparison with Other Benzamide Analogues ()

The compounds listed in (e.g., 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide) share a benzamide backbone but differ in substituents:

- Substituent Flexibility : The target compound’s cyclopropane ring imposes rigidity, whereas analogues with isopropyl or methoxy groups (e.g., 3-(1-methylethoxy)phenyl) exhibit greater conformational flexibility.

Biological Activity

3-Cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide features a cyano group attached to a benzamide moiety, which is further linked to a hydroxymethyl-substituted cyclopropyl group. This unique configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group serves as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzamide portion enhances binding affinity through interactions with hydrophobic pockets within the target proteins.

Antimicrobial Properties

Research indicates that 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cells in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved in its anticancer effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related benzamide derivatives, providing insights into the structure-activity relationship (SAR):

- Anticancer Studies : A derivative similar to 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide was shown to inhibit cell growth in various cancer cell lines, including breast and lung cancer models. The mechanism involved downregulation of key oncogenic pathways .

- Antimicrobial Efficacy : In a comparative study, derivatives containing the benzamide structure were assessed for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the cyclopropyl group significantly influenced antibacterial potency .

- Enzyme Inhibition : The compound was tested as a potential inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. It showed promising results in both in vitro and in vivo assays, highlighting its potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide?

The synthesis typically involves two key steps:

- Cyclopropane ring formation : Use a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide or diazo compounds to generate the (1-(hydroxymethyl)cyclopropyl)methyl moiety. For example, ethyl trans-2-cyanocyclopropane-1-carboxylate derivatives (e.g., PB97195 in ) can serve as precursors for functional group modifications .

- Amide coupling : React the cyclopropane intermediate with 3-cyanobenzoic acid using coupling agents like HATU or EDCI in anhydrous DMF or THF. Ensure inert conditions (N₂ atmosphere) to prevent hydrolysis of the hydroxymethyl group .

Q. How can the structure of this compound be confirmed experimentally?

A combination of analytical techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400–800 MHz instruments) to verify the presence of the cyclopropane protons (δ 0.5–1.5 ppm), hydroxymethyl group (δ 3.5–4.5 ppm), and benzamide carbonyl (δ ~165 ppm) .

- X-ray crystallography : Resolve the spatial arrangement of the cyclopropane ring and amide linkage using single-crystal diffraction (e.g., CCDC deposition protocols as in ) .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., solubility, pH, cellular models). To address this:

- Solubility optimization : Use co-solvents like DMSO (<0.1% v/v) or cyclodextrin-based formulations to ensure compound stability in aqueous buffers .

- Orthogonal assays : Combine in vitro enzymatic assays (e.g., mGluR5 binding studies) with ex vivo electrophysiology (e.g., mEPSC frequency measurements in Shank3 knockdown neurons) to validate target engagement .

- Control experiments : Include structurally analogous compounds (e.g., 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)-benzamide in ) to assess off-target effects .

Q. How can the compound’s mechanism of action be investigated in neurological disorders?

Focus on mGluR5 signaling pathways:

- Intracellular signaling assays : Measure ERK1/2 phosphorylation via Western blot after treatment with mGluR5 agonists (e.g., DHPG) to assess receptor potentiation .

- Neuronal activity profiling : Use patch-clamp electrophysiology to quantify changes in synaptic transmission (e.g., mEPSC amplitude/frequency) in primary neuronal cultures .

- Knockdown/knockout models : Employ CRISPR-Cas9-edited SHANK3 neurons to evaluate rescue phenotypes, ensuring isogenic controls to minimize genetic variability .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties and target interactions?

- QSAR/QSPR models : Use CC-DPS (Chemical Compounds Deep Profiling Services) to predict solubility, logP, and metabolic stability via patented quantum chemistry algorithms .

- Molecular docking : Simulate binding to mGluR5 (PDB ID: 4OO9) using AutoDock Vina or Schrödinger Suite, prioritizing hydrophobic interactions with the cyclopropane moiety .

- ADMET prediction : Leverage PubChem’s cheminformatics modules to assess toxicity risks (e.g., hepatotoxicity, CYP inhibition) .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound?

- Range selection : Start with 0.1–100 μM based on IC₅₀ values from similar benzamide derivatives (e.g., 3-chloro-N-cyclohexylbenzamide in ) .

- Time-course analysis : Evaluate acute (1–24 hr) vs. chronic (7-day) exposure in cell viability assays to identify time-dependent effects .

- Positive controls : Include known mGluR5 modulators (e.g., CDPPB) to benchmark potency .

Q. What are the best practices for handling and storing this compound?

- Storage : Keep at –20°C in amber vials under argon to prevent oxidation of the hydroxymethyl group .

- Safety protocols : Use PPE (gloves, goggles) and follow SDS guidelines for spills (e.g., neutralize with 10% sodium bicarbonate) .

- Stability testing : Monitor degradation via HPLC-UV at 254 nm monthly to ensure >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.